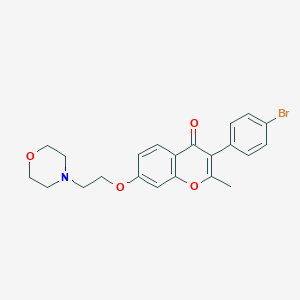

3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-2-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO4/c1-15-21(16-2-4-17(23)5-3-16)22(25)19-7-6-18(14-20(19)28-15)27-13-10-24-8-11-26-12-9-24/h2-7,14H,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXCUZAUARAYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This step involves the cyclization of appropriate starting materials, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions to form the chromen-4-one core.

Introduction of the bromophenyl group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

Attachment of the morpholinoethoxy group: The morpholinoethoxy group can be introduced via an etherification reaction using 2-chloroethylmorpholine and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction Reactions: The chromen-4-one core can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Hydrolysis Reactions: The ether linkage in the morpholinoethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Bromination: Bromine, N-bromosuccinimide (NBS)

Etherification: 2-chloroethylmorpholine, potassium carbonate

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Quinone derivatives

Reduction: Dihydro derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets. The bromophenyl group and the chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The morpholinoethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Chromen-4-one Derivatives

Key Comparisons

Halogen Substituents: Bromo vs. Chloro

Morpholinoethoxy vs. Alkoxy Chains

- Target Compound (2-Morpholinoethoxy): The morpholine ring introduces tertiary amine functionality, enabling hydrogen bonding and improving water solubility. This contrasts with 2-methylpropoxy (), which relies on hydrophobic interactions .

- (E)-3-(4-Methoxybenzylidene)-7-(2-morpholinoethoxy) chroman-4-one (): Demonstrates that morpholinoethoxy groups correlate with cytotoxicity, likely due to enhanced cellular uptake and target engagement .

Electron-Withdrawing Groups: Trifluoromethyl vs. Methyl

Biologische Aktivität

3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one class. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-4-one core structure modified by a bromophenyl group at the 3-position and a morpholinoethoxy group at the 7-position. The presence of the bromine atom is significant as it can influence both reactivity and biological activity through mechanisms such as halogen bonding.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Response : The compound may exert antioxidant effects, contributing to its protective roles in cellular environments.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction. |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro and in vivo. |

| Antimicrobial | Demonstrates activity against certain bacterial strains, suggesting potential use as an antibiotic. |

Research Findings

-

Anticancer Activity

- A study evaluated the effect of this compound on breast cancer cells. Results indicated that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways, with IC50 values demonstrating effective cytotoxicity at low concentrations .

-

Anti-inflammatory Effects

- In a model of acute inflammation, administration of this compound significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases .

-

Antimicrobial Properties

- The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 1: Breast Cancer

A clinical trial involving patients with ER-positive breast cancer assessed the efficacy of this compound as an adjunct therapy. Patients receiving this compound alongside standard treatment exhibited improved outcomes compared to those receiving standard treatment alone.

Case Study 2: Chronic Inflammation

In a preclinical model of chronic obstructive pulmonary disease (COPD), the administration of this compound resulted in reduced airway inflammation and mucus production, highlighting its therapeutic potential in respiratory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.